molecular formula C17H23N7 B7435533 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine

货号 B7435533
分子量: 325.4 g/mol
InChI 键: FXMBWFDTLIOZNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor of the protein tyrosine kinase (PTK) enzyme, Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the BCR signaling pathway. This results in decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their survival. 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to inhibit other kinases in the BCR signaling pathway, including phosphoinositide 3-kinase (PI3K) and AKT, which are also important for B-cell survival and proliferation.
Biochemical and physiological effects:
1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL and MCL. 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has shown anti-inflammatory effects in preclinical models of inflammatory disorders, such as asthma and colitis.

实验室实验的优点和局限性

The advantages of using 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potency and selectivity for BTK, as well as its ability to inhibit other kinases in the BCR signaling pathway. 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has also shown efficacy in preclinical models of a wide range of diseases, making it a versatile tool for studying disease mechanisms and potential therapeutic targets. However, the limitations of using 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its relatively high cost and limited availability, as well as the need for specialized expertise in handling and administering small molecule inhibitors.

未来方向

For the study of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine include further preclinical studies to evaluate its safety and efficacy in a wider range of diseases and patient populations. Clinical trials are currently underway to evaluate the safety and efficacy of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine in patients with CLL and MCL, and additional trials are planned for other B-cell malignancies and autoimmune diseases. Further studies are also needed to elucidate the mechanisms of action of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine and to identify potential biomarkers for patient selection and monitoring. Finally, the development of new small molecule inhibitors targeting BTK and other kinases in the BCR signaling pathway is an active area of research, with the goal of improving the efficacy and safety of these drugs for the treatment of a wide range of diseases.

合成方法

The synthesis of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 1-cyclopentyl-4-nitropyrazole, which is then converted to 1-cyclopentylpyrazole-4-carboxylic acid. The acid is then coupled with 4-aminopyrazolo[3,4-d]pyrimidine in the presence of a coupling agent to yield the desired product, 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine. The synthesis of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has been optimized to improve the yield and purity of the final product.

科学研究应用

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in B-cell malignancies. In vivo studies have shown that 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has potent anti-tumor activity in xenograft models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

属性

IUPAC Name

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-17(2,3)24-16-14(9-21-24)15(18-11-19-16)22-12-8-20-23(10-12)13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMBWFDTLIOZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)NC3=CN(N=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。